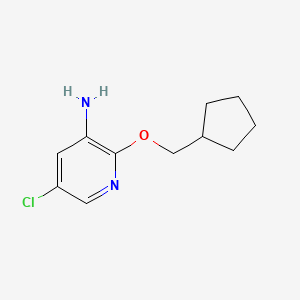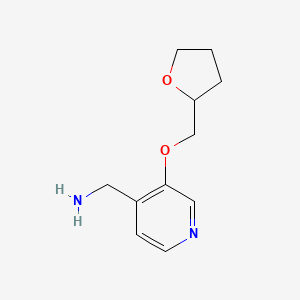
4-(アミノメチル)-N-メチルピペリジン-1-カルボキサミド
概要
説明
4-(aminomethyl)-N-methylpiperidine-1-carboxamide is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an aminomethyl group attached to the piperidine ring, along with a carboxamide group
科学的研究の応用
4-(aminomethyl)-N-methylpiperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound is employed in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
It is known that similar compounds have been used in the treatment of acute myeloid leukemia (aml), targeting the lysine methyltransferase 2a (kmt2a) gene and the nucleophosmin 1 (npm1) gene .
Mode of Action
Similar compounds have been shown to inhibit specific enzymes or proteins, thereby disrupting the normal functioning of the targeted cells .
Biochemical Pathways
Similar compounds have been shown to affect various metabolic pathways, leading to changes in cell behavior .
Pharmacokinetics
Similar compounds have been shown to be extensively metabolized by cytochrome p450 3a4 .
Result of Action
Similar compounds have been shown to have a significant impact on cell behavior, often leading to cell death or a reduction in cell proliferation .
Action Environment
Similar compounds have been shown to be influenced by factors such as ph, temperature, and the presence of other substances .
生化学分析
Biochemical Properties
4-(aminomethyl)-N-methylpiperidine-1-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as sirtuin-1 (SIRT1) and tumor-associated NADH oxidase (tNOX), influencing their activity and stability . These interactions are crucial for its role in modulating cellular processes and biochemical pathways.
Cellular Effects
4-(aminomethyl)-N-methylpiperidine-1-carboxamide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis and significant cytotoxicity in oral cancer cells by targeting SIRT1 and tNOX . This compound’s impact on cell signaling pathways and gene expression highlights its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to SIRT1 and tNOX, inhibiting their activity and leading to decreased NAD+ levels, which in turn affects SIRT1 deacetylase activity . This inhibition results in apoptosis and cytotoxicity in cancer cells, demonstrating its potential as an anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term studies are essential to understand its sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds and potential toxicities is crucial for its safe and effective use in therapeutic applications .
Transport and Distribution
The transport and distribution of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments, influencing its overall efficacy and function .
Subcellular Localization
4-(aminomethyl)-N-methylpiperidine-1-carboxamide is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing it to specific organelles, such as the nucleus or mitochondria, where it can exert its effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of N-methylpiperidine with formaldehyde and ammonium chloride to introduce the aminomethyl group. The reaction is typically carried out under acidic conditions to facilitate the formation of the desired product.
Another approach involves the use of reductive amination, where N-methylpiperidine is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride. This method provides a high yield of the target compound under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide can be scaled up using continuous flow reactors. This allows for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound.
化学反応の分析
Types of Reactions
4-(aminomethyl)-N-methylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.
類似化合物との比較
Similar Compounds
4-aminobenzoic acid: Known for its role in the synthesis of folate in bacteria.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of dyes and other organic compounds.
Uniqueness
4-(aminomethyl)-N-methylpiperidine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes.
特性
IUPAC Name |
4-(aminomethyl)-N-methylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-10-8(12)11-4-2-7(6-9)3-5-11/h7H,2-6,9H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCHZXITHSISDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B1407091.png)









![1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B1407106.png)
![Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate hydrochloride](/img/structure/B1407107.png)

